molecular formula C22H19ClN2O5S B11230849 N-(2-chlorophenyl)-4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

N-(2-chlorophenyl)-4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

Cat. No.: B11230849
M. Wt: 458.9 g/mol
InChI Key: GUAUIKPJCRVFPJ-UHFFFAOYSA-N
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Description

N-(2-CHLOROPHENYL)-4-(4-METHOXYBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE is a synthetic organic compound that belongs to the class of benzoxazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-CHLOROPHENYL)-4-(4-METHOXYBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE typically involves multi-step organic reactions. The general synthetic route may include:

    Formation of Benzoxazine Ring: The benzoxazine ring can be synthesized through the reaction of an appropriate phenol with formaldehyde and an amine.

    Introduction of Substituents: The 2-chlorophenyl and 4-methoxybenzenesulfonyl groups can be introduced through nucleophilic substitution reactions.

    Carboxamide Formation: The carboxamide group can be formed by reacting the intermediate compound with a suitable carboxylic acid derivative.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-CHLOROPHENYL)-4-(4-METHOXYBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, N-(2-CHLOROPHENYL)-4-(4-METHOXYBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. Researchers may investigate its interactions with biological targets and its effects on cellular processes.

Medicine

In medicinal chemistry, N-(2-CHLOROPHENYL)-4-(4-METHOXYBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE may be explored as a potential drug candidate. Its pharmacokinetic and pharmacodynamic properties, as well as its safety and efficacy, would be evaluated through preclinical and clinical studies.

Industry

In industry, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It may also find applications in the production of specialty chemicals or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-(2-CHLOROPHENYL)-4-(4-METHOXYBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE depends on its specific biological activity. For example, if it exhibits antimicrobial properties, it may target bacterial cell walls or enzymes involved in bacterial metabolism. If it has anti-inflammatory effects, it may inhibit specific signaling pathways or cytokines involved in the inflammatory response.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(2-CHLOROPHENYL)-4-(4-METHOXYBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE include other benzoxazine derivatives with different substituents. Examples include:

  • N-(2-CHLOROPHENYL)-4-(4-METHYLBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE
  • N-(2-BROMOPHENYL)-4-(4-METHOXYBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE

Uniqueness

The uniqueness of N-(2-CHLOROPHENYL)-4-(4-METHOXYBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE lies in its specific substituents, which can influence its chemical reactivity, biological activity, and potential applications. The presence of the 2-chlorophenyl and 4-methoxybenzenesulfonyl groups may impart unique properties compared to other benzoxazine derivatives.

Properties

Molecular Formula

C22H19ClN2O5S

Molecular Weight

458.9 g/mol

IUPAC Name

N-(2-chlorophenyl)-4-(4-methoxyphenyl)sulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide

InChI

InChI=1S/C22H19ClN2O5S/c1-29-15-10-12-16(13-11-15)31(27,28)25-14-21(30-20-9-5-4-8-19(20)25)22(26)24-18-7-3-2-6-17(18)23/h2-13,21H,14H2,1H3,(H,24,26)

InChI Key

GUAUIKPJCRVFPJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CC(OC3=CC=CC=C32)C(=O)NC4=CC=CC=C4Cl

Origin of Product

United States

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